N,N'-propane-1,3-diylbis(2-phenylbutanamide)
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Overview
Description
N,N’-propane-1,3-diylbis(2-phenylbutanamide): is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-propane-1,3-diylbis(2-phenylbutanamide) typically involves the reaction of propane-1,3-diamine with 2-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of N,N’-propane-1,3-diylbis(2-phenylbutanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N,N’-propane-1,3-diylbis(2-phenylbutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: N,N’-propane-1,3-diylbis(2-phenylbutanamide) is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. It serves as a precursor for the synthesis of various functionalized compounds.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, N,N’-propane-1,3-diylbis(2-phenylbutanamide) is used as an intermediate in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-propane-1,3-diylbis(2-phenylbutanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N’-propane-1,3-diylbis(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide
- N,N’-propane-1,3-diylbis(2-phenylacetamide)
- N,N’-propane-1,3-diylbis(2-phenylpropanamide)
Comparison: N,N’-propane-1,3-diylbis(2-phenylbutanamide) is unique due to its specific structural features, such as the presence of phenylbutanamide groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the phenylbutanamide groups may enhance the compound’s binding affinity to certain molecular targets, making it more effective in biological and medicinal applications.
Properties
IUPAC Name |
2-phenyl-N-[3-(2-phenylbutanoylamino)propyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-20(18-12-7-5-8-13-18)22(26)24-16-11-17-25-23(27)21(4-2)19-14-9-6-10-15-19/h5-10,12-15,20-21H,3-4,11,16-17H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWQFUDYSZEKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCNC(=O)C(CC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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